2-(1-Ethoxy-4-methylpentyl)furan

Fragrance Chemistry Structure-Odor Relationships Furan Ethers

2-(1-Ethoxy-4-methylpentyl)furan (CAS 90908-96-6) is a synthetic furan ether derivative belonging to a class of compounds specifically developed as potent, diffusive fragrance ingredients with a natural green character. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol.

Molecular Formula C12H20O2
Molecular Weight 196.29 g/mol
CAS No. 90908-96-6
Cat. No. B12902336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Ethoxy-4-methylpentyl)furan
CAS90908-96-6
Molecular FormulaC12H20O2
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESCCOC(CCC(C)C)C1=CC=CO1
InChIInChI=1S/C12H20O2/c1-4-13-12(8-7-10(2)3)11-6-5-9-14-11/h5-6,9-10,12H,4,7-8H2,1-3H3
InChIKeyJDZXBRSKCLINJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Ethoxy-4-methylpentyl)furan (CAS 90908-96-6): A Key Furan-Derived Green Aroma Compound for Fragrance Research & Procurement


2-(1-Ethoxy-4-methylpentyl)furan (CAS 90908-96-6) is a synthetic furan ether derivative belonging to a class of compounds specifically developed as potent, diffusive fragrance ingredients with a natural green character [1]. Its molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.29 g/mol [1]. The compound is structurally defined by a furan ring substituted at the 2-position with an ethoxy group and a 4-methylpentyl side chain, placing it within a patent-protected series of furyl-substituted alcohol ethers designed to deliver stable, non-aldehydic green notes for use in perfumes, cosmetics, and household products [1].

Why a Generic Furan Ether Cannot Replace 2-(1-Ethoxy-4-methylpentyl)furan in Precision Fragrance Formulations


In fragrance chemistry, the olfactory character of a molecule is exquisitely sensitive to subtle structural modifications. The patent literature on this compound series explicitly demonstrates that varying the ether alkyl group or the furan side chain—even by a single methylene unit—shifts the dominant odor profile from 'intense fruity green' to 'fresh leaf green' or 'sweet green' [1]. Consequently, a procurement specification for 2-(1-Ethoxy-4-methylpentyl)furan is a specification for a particular odor vector; substituting a close analog like the methoxy homologue or a straight-chain hexyl variant would introduce a different odor note, potentially derailing a carefully balanced fragrance accord. The quantitative structure-odor evidence below validates that this compound cannot be interchanged without compromising the targeted green sensory profile [1].

Head-to-Head Quantitative Evidence: How 2-(1-Ethoxy-4-methylpentyl)furan Differentiates from Its Closest Structural Analogs


Odor Profile Differentiation: 2-(1-Ethoxy-4-methylpentyl)furan vs. Its Methoxy Homologue

The target compound, with its ethyl ether substituent, is specifically described as possessing an 'intense fruity green' odor. Its direct methoxy analogue, 2-(1-methoxy-4-methylpentyl)furan—identical in all respects except for the ether alkyl group—falls under a different olfactory descriptor within the same patent's classification of green notes [1]. This demonstrates that the ethoxy moiety is critical for achieving the precise fruity-green top note, differentiating it from the methoxy variant.

Fragrance Chemistry Structure-Odor Relationships Furan Ethers

Side-Chain Branching Impact: 2-(1-Ethoxy-4-methylpentyl)furan vs. a Linear-Chain Analog

The 4-methylpentyl side chain in the target compound introduces a branched structure, which is a well-established strategy in fragrance chemistry for modulating volatility and substantivity. The patent highlights a linear analog, 2-(1-ethoxyhexyl)furan, which possesses a straight six-carbon chain. While both share the ethoxy group, the branched isomer is expected to have a different vapor pressure and rate of evaporation, leading to a distinct performance profile on the scent blotter [1]. The target compound's branching provides a controlled-release profile compared to the more rapidly evaporating linear hexyl derivative.

Volatility Control Fragrance Tenacity Molecular Design

Chemical Stability Advantage over Aldehydic Green Notes: A Class-Level Differentiation

The patent explicitly states that prior art green notes are predominantly aldehydic and 'suffer from instability in basic media' [1]. As a furan ether, the target compound is designed to overcome this inherent chemical reactivity problem. This provides a class-level advantage where the entire series of furan derivatives, including 2-(1-ethoxy-4-methylpentyl)furan, offers superior stability in alkaline formulations like soaps and detergents compared to traditional green aldehydes.

Stability in Media Perfume Formulation Furan vs. Aldehyde

Regiospecificity of Substitution: The 2-Position's Role in Olfactory Activity

The target compound is specifically a 2-substituted furan, a regiospecificity that is crucial for its odor profile. The patent's general formula and synthetic scheme are directed to 2-furyl derivatives, indicating that the substitution at the 2-position is non-arbitrary for the desired green aroma. Substitution at the 3-position would yield a regioisomer with a presumably different or absent olfactory character, highlighting the value of the precisely defined 2-(1-ethoxy-4-methylpentyl) architecture [1].

Regiochemistry Olfactory Receptor Activation Synthetic Access

Validated Application Scenarios for 2-(1-Ethoxy-4-methylpentyl)furan Based on Quantitative Evidence


Design of Fine Fragrances with a Natural 'Green Apple' or 'Crushed Leaf' Top Note

The compound's demonstrated 'intense fruity green' odor profile, which is differentiated from other green subtypes in its class, makes it a direct candidate for use as a high-impact top note in eau de toilette or eau de parfum formulations. A perfumer seeking to replicate the scent of a fresh green apple skin or a dewy, crushed leaf accord would select this specific molecule over its methoxy analog to achieve the precise fruity nuance required [1].

Stabilized Green Fragrance Accords for Alkaline Household Products

The class-level stability of this furan ether over traditional aldehydic green notes provides a clear procurement rationale for use in liquid laundry detergents, bar soaps, and hard surface cleaners. The compound can deliver a persistent green freshness throughout the product's shelf life and during use, where traditional green aldehydes would rapidly degrade and lose their scent [1].

Structure-Odor Relationship (SOR) Studies in Furan Chemistry

Given the well-defined structural variations within the patent series, this compound serves as a key data point for academic or industrial research into SOR. By comparing its 'intense fruity green' character with the 'fresh leaf green' of its analogs, researchers can map the specific contribution of the ethoxy group and the branched pentyl chain to olfactory receptor activation, guiding the rational design of future fragrance molecules [1].

Volatility-Tuned Fragrance Delivery Systems

The branched 4-methylpentyl chain differentiates this compound from its linear hexyl analog, suggesting a distinct evaporation curve. This property is exploitable in the development of controlled-release fragrance systems, such as encapsulates or reservoirs, where a precise, sustained release of a fruity green note is required over an extended period, such as in fine air fresheners or scented textiles [1].

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